molecular formula C12H15NO B8791752 4-(Dimethylamino)-3-phenylbut-3-en-2-one CAS No. 66606-22-2

4-(Dimethylamino)-3-phenylbut-3-en-2-one

Cat. No. B8791752
M. Wt: 189.25 g/mol
InChI Key: JMXVESGATWXZOJ-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

A mixture of phenylacetone (13.4 grams) and dimethylformamide dimethylacetal (13.0 grams) was heated at 90°-95° C. on a steam bath for about 21/2 hours. A crude oil was produced which was then chromatographed on 600 ml of silica gel using ethyl acetate as an eluent. The final product, whose structure was confirmed by NMR, was a yellow oil which crystallized upon standing, yield 15.5 grams.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O
Name
Quantity
13 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-95° C. on a steam bath for about 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A crude oil was produced which
CUSTOM
Type
CUSTOM
Details
was then chromatographed on 600 ml of silica gel
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
Smiles
CN(C=C(C(C)=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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